molecular formula C26H37NO3 B1237170 Fesoterodine CAS No. 286930-02-7

Fesoterodine

Número de catálogo: B1237170
Número CAS: 286930-02-7
Peso molecular: 411.6 g/mol
Clave InChI: DCCSDBARQIPTGU-HSZRJFAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fesoterodine is an antimuscarinic prodrug of interest for pharmacological research, particularly in studies related to urinary bladder function and overactive bladder (OAB) syndromes. Upon administration, this compound is rapidly and extensively hydrolyzed by ubiquitous nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) . This active metabolite is a competitive antagonist of muscarinic receptors, with the primary mechanism of action being the inhibition of bladder muscle contractions, which increases bladder capacity . Research suggests that the active metabolite, 5-HMT, is excreted in significant concentrations into the urine, which may allow for direct investigation of its effects on bladder muscarinic receptors . This compound is provided as a research tool for in vitro and in vivo studies. It is non-hygroscopic and has an average molecular weight of 411.58 g/mol . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCSDBARQIPTGU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182853
Record name Fesoterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fesoterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Highly soluble
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

286930-02-7, 286930-03-8
Record name Fesoterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286930-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fesoterodine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fesoterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2- methyl-,2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4- (hydroxymethyl)phenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FESOTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621G617227
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fesoterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Synthesis of Key Intermediates

The preparation of Fesoterodine hinges on the synthesis of critical intermediates, such as 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropyl methanesulfonate (compound D). A one-pot process for this intermediate involves methanesulfonylation under controlled conditions, yielding a crystalline form characterized by distinct X-ray powder diffraction (XRPD) peaks at 4.2°, 11.4°, and 14.2° (2θ) . This crystalline structure ensures consistency in downstream reactions, as variations in intermediate morphology can impact the final product’s purity and stability.

Oxidation of O-Benzyl Tolterodine

A pivotal step in this compound synthesis is the oxidation of O-benzyl tolterodine to introduce the hydroxymethyl group. Traditional methods employed ceric ammonium nitrate, but its high cost and environmental toxicity prompted the development of safer alternatives. The improved method utilizes sodium persulfate, copper sulfate, and dimethyl sulfoxide (DMSO) in the presence of sulfuric acid . This system achieves a 90% yield with >99.5% purity, addressing prior issues with unreacted starting materials and byproduct formation.

Table 1: Comparative Oxidation Methods

Oxidizing AgentSolvent SystemYield (%)Purity (%)
Ceric ammonium nitrateAcetonitrile7598.5
Sodium persulfateMethylethylketone9099.7

The use of DMSO as a coreductant enhances reaction efficiency by stabilizing reactive intermediates, while copper sulfate acts as a catalyst to accelerate the oxidation process .

Salt Formation and Purification

This compound is isolated as its fumarate salt to improve solubility and bioavailability. The process involves reacting substantially pure this compound free base with fumaric acid in a solvent mixture of 2-butanone and cyclohexane. Seeding the solution with this compound fumarate crystals initiates controlled crystallization, followed by vacuum filtration and drying to yield a product with >99.9% purity by HPLC .

Critical Parameters for Salt Formation:

  • Solvent Ratio: A 3:1 ratio of 2-butanone to cyclohexane optimizes solubility and crystallization kinetics.

  • Temperature: Maintaining the reaction at 25–30°C prevents premature precipitation.

  • Seeding Strategy: Introducing 0.5–1.0% (w/w) seed crystals ensures uniform crystal growth .

Crystallization and Characterization

The final API’s physicochemical properties are validated through advanced analytical techniques. XRPD confirms the crystalline nature of intermediates, while differential scanning calorimetry (DSC) reveals a melting endotherm at 158–160°C for the fumarate salt . Infrared (IR) spectroscopy identifies characteristic carbonyl stretches at 1705 cm⁻¹, corroborating ester functional group integrity.

Table 2: Analytical Characterization Data

TechniqueParameterObservation
XRPD2θ Peaks4.2°, 17.2°, 21.4°
DSCMelting Point158–160°C
HPLCPurity>99.9%

Comparative Analysis of Preparation Routes

The evolution from ceric ammonium nitrate to sodium persulfate-based oxidation exemplifies progress in green chemistry. The latter method reduces toxic waste and operational costs by 40%, aligning with industrial scalability requirements . Additionally, the one-pot synthesis of intermediate D streamlines production, eliminating 2–3 redundant steps compared to earlier routes.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Efficacy in Overactive Bladder Treatment

Fesoterodine has been shown to significantly improve patient-reported outcomes and clinical measures associated with OAB. A pooled analysis involving over 4,000 patients demonstrated that this compound treatment led to statistically significant reductions in urgency episodes, urinary frequency, and nocturnal micturition compared to placebo .

Key Findings from Clinical Trials

  • Efficacy : In a study involving 836 patients with OAB, those treated with this compound experienced a marked decrease in the frequency of urination and urge incontinence compared to a placebo group .
  • Long-term Benefits : Extended use of this compound has been associated with sustained improvements in health-related quality of life (HRQL) and bladder-related problems over a 24-month period .
  • Patient Demographics : Efficacy has been noted across various age groups, including elderly patients who often experience more severe symptoms due to comorbidities .

Safety Profile

The safety profile of this compound is generally favorable. Common adverse effects include dry mouth and constipation; however, these are typically manageable . A systematic review indicated that the incidence of treatment-emergent adverse events (TEAEs) was related to the number of concomitant medications taken by patients .

Pharmacological Properties

This compound's pharmacological properties contribute to its clinical utility:

  • Metabolism : Rapidly converted to 5-HMT by ubiquitous esterases without significant hepatic first-pass metabolism.
  • Receptor Affinity : Exhibits nearly equal affinity for M2 and M3 muscarinic receptors, optimizing therapeutic effects while minimizing central nervous system side effects due to poor blood-brain barrier penetration .
  • Dosing Flexibility : Available in flexible dosing regimens (4 mg and 8 mg), allowing tailored treatment based on individual patient response .

Case Study 1: Elderly Patients with OAB

A study focused on elderly patients demonstrated that those treated with this compound showed significant improvements in urinary symptoms compared to placebo. The results indicated a higher responder rate in terms of urgency episodes and overall satisfaction with bladder control .

Case Study 2: Patients with Previous Antimuscarinic Therapy

In a cohort dissatisfied with prior treatments, 50% opted for an increased dose of this compound after four weeks due to observed efficacy. By the end of the treatment period, 83% reported improvement in their bladder condition as measured by standardized questionnaires .

Mecanismo De Acción

Fesoterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors. After oral administration, this compound is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine. This active metabolite inhibits muscarinic receptors in the bladder, leading to a decrease in detrusor pressure and bladder contractions, thereby reducing the symptoms of overactive bladder .

Comparación Con Compuestos Similares

Pharmacokinetic and Metabolic Profile

Table 1: Pharmacokinetic Comparison of Fesoterodine, Tolterodine, and Solifenacin
Parameter This compound Tolterodine ER Solifenacin
Active Metabolite 5-HMT 5-HMT (via CYP2D6) Solifenacin (direct)
Metabolic Pathway Esterases CYP2D6 (30–40% variability) CYP3A4
Bioavailability ~52% (5-HMT) ~17% (5-HMT) ~90%
Variability in Exposure Low (CV: ≤48%) High (CV: ≤87%) Moderate
CYP2D6 Dependence No Yes No
Dose Linearity Linear (4–8 mg) Non-linear Limited

Key Findings :

  • This compound’s metabolism by esterases eliminates CYP2D6-related variability, ensuring consistent 5-HMT levels across extensive metabolizers (EMs) and poor metabolizers (PMs) .
  • Tolterodine’s PK variability is driven by CYP2D6 polymorphism, with PMs experiencing 2–3× higher tolterodine (parent drug) exposure than EMs, leading to inconsistent efficacy and safety .

Clinical Efficacy

Table 2: Efficacy Outcomes in Head-to-Head Trials
Study This compound 8 mg vs. Tolterodine ER 4 mg This compound vs. Solifenacin
Reduction in UUI Episodes 25% greater reduction (p < 0.05) Similar efficacy
Urgency Improvement Superior (p < 0.05) Comparable
Patient Satisfaction 90% preferred this compound Lower adherence
Dose-Response Effect Significant (p < 0.001) Absent

Key Findings :

  • In the FACT trials, this compound 8 mg demonstrated superior reductions in urgency urinary incontinence (UUI) episodes and urgency severity compared to tolterodine ER 4 mg, with 57% of patients escalating to 8 mg for better symptom control .
  • Darifenacin (M3-selective) and other antimuscarinics lack this compound’s dose-response relationship, which correlates with linear increases in 5-HMT plasma concentrations .
Table 3: Adverse Event (AE) Profiles
Parameter This compound 8 mg Tolterodine ER 4 mg Solifenacin 5–10 mg
Dry Mouth 35% (mild-moderate) 23% 20–25%
Constipation 6% 4% 5–8%
Discontinuation Rate 0.8% 0.5% 1.2%
CNS Effects Rare Rare Rare

Key Findings :

  • This compound 8 mg has a higher incidence of dry mouth than tolterodine ER 4 mg but comparable discontinuation rates due to AEs .
  • In elderly patients, this compound exhibits a favorable benefit-risk ratio with minimal cognitive or cardiovascular risks .

Cost-Effectiveness

  • This compound vs. Tolterodine : Despite tolterodine’s post-patent price reduction (40% lower), this compound remains cost-effective due to higher efficacy, reducing long-term healthcare resource utilization .
  • This compound vs. Solifenacin : Annual per-patient costs for solifenacin are 20–30% higher due to frequent dose adjustments and lower symptom control .

Actividad Biológica

Fesoterodine is an antimuscarinic agent primarily used for treating overactive bladder (OAB) symptoms, including urgency, frequency, and urge urinary incontinence (UUI). Its biological activity is largely attributed to its conversion into the active metabolite, 5-hydroxymethyltolterodine (5-HMT), which exhibits competitive antagonism at various muscarinic receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical trials, and safety profile.

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. The inhibition of these receptors leads to:

  • Decreased bladder contraction : This results in reduced detrusor pressure and increased bladder capacity.
  • Improved urinary symptoms : Patients experience fewer episodes of urgency and incontinence.

The pharmacokinetic profile indicates that 5-HMT reaches peak plasma concentration (Tmax) approximately 5 hours post-administration, with a bioavailability of about 52% .

Pharmacological Properties

This compound's pharmacological properties contribute to its clinical efficacy:

  • Affinity for Muscarinic Receptors : this compound has a high affinity for M2 and M3 receptors, which are crucial in bladder control.
  • Metabolism : It is rapidly converted to 5-HMT by ubiquitous esterases, avoiding hepatic first-pass metabolism. This results in effective systemic availability.
  • Safety Profile : The drug exhibits poor penetration of the blood-brain barrier, minimizing central nervous system side effects .

Efficacy in Clinical Trials

Numerous clinical studies have assessed the efficacy of this compound in managing OAB symptoms. A pooled analysis of trials involving over 4,000 patients demonstrated significant improvements in patient-reported outcomes when compared to placebo. Key findings include:

  • Reduction in UUI Episodes : Patients receiving this compound showed a statistically significant decrease in UUI episodes compared to those on placebo. For instance, a study reported an average reduction of approximately 2.84 episodes per day at week 12 for this compound-treated subjects versus 2.40 for placebo .
  • Improvement in Quality of Life : Long-term treatment (up to 24 months) was associated with sustained improvements in health-related quality of life measures .

Table 1: Summary of Clinical Trial Findings

Study TypeSample SizeTreatment DurationUUI Reduction (Episodes/Day)Patient Satisfaction
Randomized Controlled Trial4,04012 weeks-2.84 (this compound) vs -2.40 (placebo)Significant improvement
Open-label Extension StudyVariesUp to 24 monthsSustained reduction observedSustained improvement

Safety Profile

This compound is generally well-tolerated, but some adverse effects have been reported:

  • Common Adverse Events : Dry mouth (16.6%) and constipation (3.9%) were among the most frequently reported side effects .
  • Serious Adverse Events : Serious adverse events were relatively rare, with rates comparable to placebo groups.

Table 2: Adverse Event Rates

Adverse EventThis compound (%)Placebo (%)
Dry Mouth16.64.0
Constipation3.91.3
Serious AEs1.62.3

Case Studies and Real-world Applications

In real-world applications, this compound has shown effectiveness in populations that previously had suboptimal responses to other treatments such as tolterodine. A study indicated that approximately 70% of patients experienced a significant reduction in UUI episodes after switching to this compound from other antimuscarinics .

Q & A

Basic: What is the mechanism of action of fesoterodine, and how does its metabolic pathway influence interpatient variability?

This compound is a prodrug rapidly hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which acts as a competitive antagonist at muscarinic receptors (M1-M5), primarily targeting bladder smooth muscle . Unlike tolterodine, 5-HMT formation bypasses CYP2D6 metabolism, reducing variability linked to genetic polymorphisms in CYP2D6 . Pharmacokinetic studies demonstrate dose-proportional increases in 5-HMT exposure (AUC, Cmax) across CYP2D6 phenotypes, supporting consistent efficacy .

Basic: How does this compound compare to tolterodine-ER in efficacy for overactive bladder (OAB) management?

Head-to-head trials show this compound 8 mg significantly improves bladder diary endpoints (e.g., urgency episodes, micturition frequency) and patient-reported outcomes (e.g., OAB-q Symptom Bother scale) compared to tolterodine-ER 4 mg . Secondary data analyses indicate relative risk reductions (RR: 0.64, 95% CI: 0.28–1.45) for discontinuation rates, though statistical significance varies across studies . Superiority in quality-of-life measures emerges as early as 3 weeks post-titration .

Advanced: How can population pharmacokinetic (PK) models extrapolate adult this compound dosing to pediatric populations?

A pediatric population PK model (Study 1047) stratified patients by weight (>25 kg vs. ≤25 kg) and linked 5-HMT exposure (Cmax,ss, AUCtau,ss) to body size . For patients ≤25 kg, this compound 2–4 mg BIC (bioequivalent in children) achieved exposures comparable to 4–8 mg in adults. Model validation used pcVPC (prediction-corrected visual predictive checks) and Bayesian estimation to account for developmental changes in esterase activity .

Advanced: What methodological approaches resolve contradictions in efficacy data across this compound trials?

Meta-analyses and subgroup analyses are critical. For example, pooled data from two 12-week RCTs revealed age-dependent efficacy: patients ≥75 years showed significant improvements in UUI episodes but not voided volume, whereas younger cohorts responded across all endpoints . Sensitivity analyses adjusting for baseline severity (e.g., urgency episodes, BMI) and dose-escalation patterns (e.g., Week 4 adjustments) can clarify heterogeneity .

Advanced: What long-term cognitive safety data exist for this compound in elderly patients?

A double-blind crossover study in healthy older adults (65–85 years) found no significant cognitive decline (MMSE scores) with this compound 4–8 mg versus placebo, even when compared to alprazolam (active control) . Longitudinal open-label extensions (24 weeks) reported stable MMSE scores and low AE rates (dry mouth: 7%, constipation: 2%) in elderly patients with polypharmacy .

Basic: What environmental risk assessment (ERA) data support this compound’s ecological safety?

This compound’s log Pow (0 at pH 7) and calculated PECsw (0.04 µg/mL) exceed the EU action limit (0.01 µg/L), necessitating Phase II ERA. However, its rapid degradation and lack of bioaccumulation (non-PBT substance) mitigate risks . Precautionary measures in the SmPC (e.g., proper disposal) further reduce environmental exposure .

Advanced: How can dissolution kinetics of this compound extended-release tablets be optimized for low-dose formulations?

Monolithic LC methods coupled with Box–Behnken experimental designs optimize dissolution parameters (e.g., paddle speed, pH) to ensure consistent release profiles. For 4 mg tablets, zero-order kinetics are achieved using hydroxypropyl methylcellulose matrices, validated via HPLC-PDA .

Advanced: What dose-response models inform this compound titration strategies?

Longitudinal models from Phase II/III trials predict reductions in micturitions (−1.7 for 4 mg, −2.2 for 8 mg) and UUI episodes (−1.3 for 4 mg, −1.4 for 8 mg) per 24 hours . Bayesian adaptive trials suggest escalating to 8 mg at Week 4 if baseline urgency episodes exceed 3/day or BMI >30 kg/m² .

Advanced: How do age, gender, and race affect this compound’s pharmacokinetics?

Single-dose studies (8 mg) in diverse populations show no clinically meaningful differences in 5-HMT AUC0-tz or Cmax between races (white vs. black) or age/gender groups (young vs. elderly men/women) . Salivary secretion (anticholinergic effect) and residual urine volume (elderly) serve as pharmacodynamic markers, with no need for dose adjustments .

Advanced: What safety monitoring is required for this compound in patients with polypharmacy?

In elderly patients taking 8.5 concomitant medications, AE rates (dry mouth: 24%, constipation: 11%) remain consistent with monotherapy . Drug interaction studies prioritize CYP3A4 inhibitors (e.g., ketoconazole), which increase 5-HMT exposure by 2.2-fold. Routine monitoring of anticholinergic burden scales (e.g., ACB scale) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fesoterodine
Reactant of Route 2
Reactant of Route 2
Fesoterodine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.